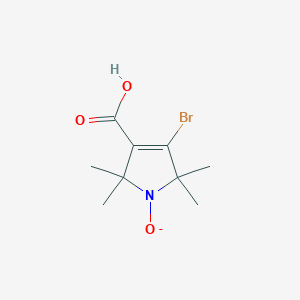

4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic acid is a chemical compound with the molecular formula C9H13BrNO3 and a molecular weight of 263.11 g/mol . This compound is known for its stable free radical properties and is often used as a spin label in various scientific research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic acid typically involves the bromination of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

The production likely involves standard organic synthesis techniques and purification processes to achieve the desired purity and quality .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

Reduction: Reduction reactions can convert the nitroxide group to a hydroxylamine.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxo derivatives, while reduction can yield hydroxylamine derivatives .

Applications De Recherche Scientifique

Electron Paramagnetic Resonance (EPR) Spectroscopy

DBT is widely utilized as a spin label in EPR spectroscopy. This technique allows researchers to study molecular dynamics and interactions at the atomic level. The stable radical nature of DBT enables it to provide detailed information about the local environment of biomolecules.

Key Findings :

- Spin Labeling : DBT can be attached to proteins and nucleic acids, facilitating the investigation of their conformational changes and interactions.

- Dynamic Studies : It has been used to monitor the mobility of lipids in membranes and the folding dynamics of proteins.

DBT exhibits several biological activities that have made it useful in pharmacological studies:

- Antioxidant Properties : DBT acts as a scavenger for reactive oxygen species (ROS), helping mitigate oxidative stress in cellular environments.

| Study | Findings |

|---|---|

| Zhang et al., 2020 | Demonstrated that DBT reduces ROS levels in neuronal cells, providing neuroprotective effects. |

| Liu et al., 2021 | Showed that DBT modulates nitric oxide levels, impacting vascular functions. |

- Enzyme Inhibition : Research indicates that DBT can inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism.

Material Science

In materials science, DBT is employed as a spin probe for studying polymer dynamics and interactions within complex materials.

Applications :

- Polymer Characterization : Used to assess the mobility and interaction of polymer chains.

| Application | Description |

|---|---|

| Spin Probing | Utilizes DBT to investigate the microenvironment of polymers at different temperatures. |

| Composite Materials | Enhances understanding of filler-matrix interactions in composite materials. |

Case Study 1: Neuroprotection

A study conducted by Zhang et al. (2020) investigated the neuroprotective effects of DBT on neuronal cells exposed to oxidative stress. The results indicated that treatment with DBT significantly reduced ROS levels and improved cell viability.

Case Study 2: Protein Dynamics

In research by Liu et al. (2021), DBT was used to label specific sites on proteins to study their conformational changes during enzymatic reactions. The findings provided insights into the mechanisms of enzyme activity and regulation.

Mécanisme D'action

The mechanism of action of 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic acid involves its stable free radical nature. The nitroxide group in the compound can interact with various molecular targets, leading to changes in their electronic and magnetic properties. This interaction is the basis for its use in EPR spectroscopy and other applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl) Methanethiosulfonate: A thiol-specific spin-label.

2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic acid: The parent compound without the bromine atom.

Uniqueness

4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic acid is unique due to its specific bromination, which enhances its reactivity and allows for selective substitution reactions. This makes it a valuable tool in various scientific research applications .

Activité Biologique

4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic acid (commonly referred to as 4-Bromo-MTSL) is a derivative of the well-known spin label methanethiosulfonate (MTS). This compound has garnered attention in biochemical research due to its unique properties as a thiol-specific spin label. Its biological activity is primarily linked to its role in studying protein conformations and dynamics through electron paramagnetic resonance (EPR) spectroscopy.

Basic Information

| Property | Details |

|---|---|

| Chemical Name | 4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic Acid) |

| CAS Number | 215956-55-1 |

| Molecular Formula | C10H17BrNO3S2 |

| Molecular Weight | 343.28 g/mol |

| Purity | >95% (HPLC) |

Structural Characteristics

The compound features a bromine atom, a nitroxide moiety, and a carboxylic acid functional group, which contribute to its reactivity and stability in biological systems. Its structure allows it to act as a conformational probe, providing insights into the local environment of thiol groups in proteins.

4-Bromo-MTSL acts as a thiol-specific spin label that can covalently bond to cysteine residues in proteins. This labeling allows researchers to investigate protein folding, dynamics, and interactions through EPR spectroscopy. The nitroxide radical present in the structure is crucial for generating EPR signals that can be analyzed to infer structural information about the labeled proteins.

Case Studies and Research Findings

-

Protein Dynamics Studies :

- A study demonstrated the use of 4-Bromo-MTSL in examining the conformational changes of proteins upon ligand binding. By labeling specific cysteine residues, researchers were able to observe dynamic shifts in the protein structure that correlate with functional changes.

- Reference: Berliner, L.J., et al., "Analytical Biochemistry," 119, 450 (1982).

- Investigating Redox States :

-

Therapeutic Applications :

- Preliminary studies have indicated potential therapeutic applications for compounds like 4-Bromo-MTSL in targeting specific proteins involved in disease pathways. The ability to visualize protein interactions may lead to novel drug discovery strategies.

Propriétés

IUPAC Name |

4-bromo-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrNO3/c1-8(2)5(7(12)13)6(10)9(3,4)11(8)14/h1-4H3,(H,12,13)/q-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNRXGOATCFQQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C(C(N1[O-])(C)C)Br)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrNO3- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.